原花青素 B

描述

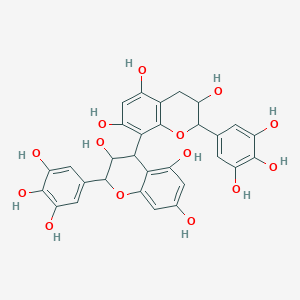

Prodelphinidin B is a type of polymeric tannin composed of gallocatechin . It is used as a marker in the beer brewing industry to determine the effectiveness of the chill-proofing process .

Molecular Structure Analysis

Prodelphinidin B is a polymeric tannin composed of gallocatechin . It yields delphinidin during depolymerisation under oxidative conditions . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .Chemical Reactions Analysis

The chemical reactions of Prodelphinidin B are complex and involve several processes. For instance, it undergoes depolymerisation under oxidative conditions to yield delphinidin . Deamination, hydroxylation, and methylation are also involved in its biosynthesis pathway .科学研究应用

酪氨酸酶抑制剂及在化妆品中的潜力

原花青素是是从 Clausena lansium 果皮中提取的原花色素的重要组成部分,对酪氨酸酶有显着的抑制作用。这种酶在黑色素生成中至关重要,其抑制是化妆品行业中针对皮肤美白和治疗色素沉着的产品的关键目标。提取的原花青素,包括原花青素 B,对黑色素瘤细胞显示出良好的抑制作用,表明在用于皮肤健康和外观的化妆品配方中具有潜在的应用 (Chai et al., 2017).

抗病毒特性

从绿茶叶中分离的原花青素 B-2 3'-O-没食子酸酯对病毒具有显着的抗病毒特性,特别是对单纯疱疹病毒 2 型 (HSV-2)。该化合物抑制病毒附着和穿透,并破坏病毒感染周期的后期。这表明原花青素 B 在开发抗病毒疗法中具有潜在作用,特别是在治疗 HSV-2 感染方面 (Cheng, Lin & Lin, 2002).

抗癌活性

原花青素 B-2 3'-O-没食子酸酯对人非小细胞肺癌 A549 细胞表现出抗增殖活性。它诱导凋亡和细胞周期停滞,表明在治疗肺癌中具有潜在的治疗应用。该化合物对细胞增殖的影响及其诱导程序性细胞死亡的能力突出了其作为癌症预防和治疗剂的潜力 (Kuo et al., 2005).

合成方法和生物活性

原花青素合成方面的最新进展,包括原花青素 B,促进了对其生物活性的研究。合成的原花青素对前列腺癌细胞系显示出显着的抗肿瘤作用。这种合成对于理解这些化合物的构效关系至关重要,为在肿瘤学中的潜在治疗应用铺平了道路 (Fujii et al., 2013).

抗氧化和自由基清除特性

原花青素,包括原花青素 B,以其强大的抗氧化和自由基清除活性而闻名。这些特性在预防氧化应激相关疾病方面具有重要意义。原花青素清除自由基的能力表明它们在保健品和功能性食品中具有潜在用途 (Makabe, 2016).

抗炎作用

来自黑加仑的原花青素,包括原花青素 B,已证明具有抗炎特性。这些化合物在治疗炎症性疾病方面可能具有治疗潜力,表明原花青素 B 在抗炎药物开发中发挥作用 (Tits et al., 1992).

作用机制

Target of Action

Prodelphinidin B, also known as Prodelphinidin B9, is a type of polymeric tannin composed of gallocatechin

Mode of Action

It’s known to yield delphinidin under oxidative conditions , which suggests that it may exert its effects through the generation of this anthocyanidin. Delphinidin is known to exhibit several biological activities through distinct and complex mechanisms .

Biochemical Pathways

Prodelphinidin B is biosynthesized along with procyanidin . The enzyme responsible for its polymerization is still unknown . It’s part of the larger class of flavonoids, which are involved in a wide range of biochemical pathways. Flavonoids like Prodelphinidin B are known to have antioxidant properties , suggesting that they may play a role in protecting cells from oxidative stress.

Pharmacokinetics

It’s known that the bioavailability of flavonoids like prodelphinidin b can be influenced by their glycosidic forms . Delphinidin, which is yielded from Prodelphinidin B, is found in different glycosidic forms, and its bioavailability is vital for its biological activity .

Result of Action

Given its antioxidant properties , it may help protect cells from damage caused by free radicals. Additionally, delphinidin, which is yielded from Prodelphinidin B, is known to exhibit several biological activities .

Action Environment

Various chemical and environmental factors such as temperature, pH, light, and air can affect the stability of anthocyanins like Prodelphinidin B, leading to easy degradation and decomposition during processing and storage . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030250 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86631-36-9 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prodelphinidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

A: Prodelphinidin B-2 3′-O-gallate, a type of Prodelphinidin B, has been shown to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2). It achieves this by inhibiting viral attachment and penetration into the host cell. Additionally, it disrupts the late stages of the viral infection cycle, potentially by interfering with viral assembly or egress. [] Another study found that Prodelphinidin B-2 3,3'-di-O-gallate induces apoptosis in MCF-7 breast cancer cells through the Fas/Fas ligand apoptotic pathway. []

A: While the provided abstracts do not offer specific spectroscopic data for Prodelphinidin B, they provide insights into its structure. Prodelphinidin B9, a novel compound, has been identified as (2S, 3S, 4S; 2R, 3S)-{4,8}-{(+)-epigallocatechin-(+)-catechin}. This nomenclature suggests it is a dimer composed of (+)-epigallocatechin and (+)-catechin units linked at specific positions. [] Accurate molecular formula and weight would require further analysis based on the specific isomer.

ANone: The provided research papers do not indicate any catalytic properties associated with Prodelphinidin B. Its primary reported mechanisms of action revolve around antiviral and anticancer activities.

ANone: The provided abstracts lack information on computational chemistry and modeling studies specifically focusing on Prodelphinidin B.

A: The research highlights that the presence of gallate groups in Prodelphinidin B structures can significantly influence their biological activity. For instance, Prodelphinidin B-2 3′-O-gallate exhibited stronger anti-HSV-2 activity compared to its non-gallate counterpart. [] In another study, Prodelphinidin B-3 3-O-gallate, containing a gallate group, demonstrated a higher inhibitory effect on the angiotensin-converting enzyme compared to other Prodelphinidins. [] These findings suggest that the presence and position of gallate groups play a crucial role in the potency and selectivity of Prodelphinidin B compounds.

ANone: The provided abstracts do not delve into specific formulation strategies or the impact of different formulations on the stability, solubility, or bioavailability of Prodelphinidin B.

A: While the provided abstracts do not delve into the historical context of Prodelphinidin B research, they showcase its evolving role in understanding its biological activities. The identification of Prodelphinidin B9 as a novel compound in beer [] marks a milestone in understanding the diversity of Prodelphinidin B isomers and their potential sources. Furthermore, the discovery of Prodelphinidin B-2 3,3′-di-O-gallate's anti-tumor activity against MCF-7 cells through the Fas-mediated pathway [] signifies a crucial step towards exploring its therapeutic potential for cancer treatment. These findings contribute to the growing body of knowledge surrounding Prodelphinidin B and pave the way for future research into its potential applications.

A: Although the provided abstracts mainly focus on the biological and chemical aspects of Prodelphinidin B, the research hints at potential cross-disciplinary applications. For instance, the study highlighting the stability of Prodelphinidin B-3 containing essence in cosmetic formulations [, ] suggests potential collaborations between chemists and cosmetic scientists to develop novel skincare products with enhanced efficacy and stability. Additionally, the exploration of Prodelphinidin B's antiviral [] and anticancer activities [] could benefit from collaborations with virologists, oncologists, and pharmacologists to develop targeted therapies with improved efficacy and safety profiles. Such collaborations can facilitate a comprehensive understanding of Prodelphinidin B and unlock its potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)

![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)